molecular formula C8H10ClF2NO B2712263 (1R)-2-Amino-1-(2,4-difluorophenyl)ethanol;hydrochloride CAS No. 2343964-49-6

(1R)-2-Amino-1-(2,4-difluorophenyl)ethanol;hydrochloride

Cat. No. B2712263
CAS RN: 2343964-49-6
M. Wt: 209.62
InChI Key: RZAMYLBZAGZDDI-QRPNPIFTSA-N
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Description

“(1R)-2-Amino-1-(2,4-difluorophenyl)ethanol;hydrochloride” is a chemical compound with the molecular formula C8H10ClF2NO . It is also known as 2-(2,4-Difluorophenyl)ethanol .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 8 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, and 1 nitrogen atom . The exact mass is 158.054321 .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.2±0.1 g/cm3 . Its boiling point is 206.5±25.0 °C at 760 mmHg . The flash point is 78.7±23.2 °C . The compound has a LogP value of 1.50, indicating its lipophilicity .

Scientific Research Applications

Chiral Synthesis and Biocatalysis

Chiral amino alcohols, including structures similar to (1R)-2-Amino-1-(2,4-difluorophenyl)ethanol;hydrochloride, are key intermediates in the synthesis of various pharmaceutical agents. For example, the development of an enzymatic process for the preparation of chiral alcohols like (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol showcases the importance of these compounds. This process utilizes a ketoreductase (KRED) for the transformation, highlighting the potential for green chemistry applications in industrial settings due to high enantioselectivity and productivity (Guo et al., 2017).

Asymmetric Reduction

Research on the efficient biocatalytic preparation of optically pure enantiomers of related compounds, such as (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, demonstrates the utility of recombinant E. coli in asymmetric reduction. This method improves yield and enantioselectivity, which is crucial for the production of high-value chiral intermediates used in pharmaceuticals (Chen et al., 2019).

Enhancements in Bioreductive Production

Mutations in ketoreductase enzymes, such as ChKRED20, have shown significant improvements in the activity and stability for the bioreductive production of chiral alcohols like (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol. These findings underscore the potential for engineered enzymes in streamlining the production of chiral intermediates for drug synthesis, offering insights into how similar approaches could optimize the synthesis of this compound (Zhao et al., 2017).

Biotransformation for Chiral Synthesis

The application of biotransformation using microbial cells for the synthesis of chiral intermediates, such as (R)-2-Chloro-1-(2,4-dichlorophenyl) ethanol, provides a sustainable alternative to traditional chemical synthesis. The use of Acinetobacter sp. for high stereoselectivity in the reduction of related compounds illustrates the potential for microbial biocatalysis in producing chiral alcohols with applications in antifungal and other pharmaceutical agents (Miao et al., 2019).

properties

IUPAC Name

(1R)-2-amino-1-(2,4-difluorophenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO.ClH/c9-5-1-2-6(7(10)3-5)8(12)4-11;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAMYLBZAGZDDI-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)[C@H](CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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